molecular formula C12H16BNO3 B1593276 3-(Piperidine-1-carbonyl)phenylboronic acid CAS No. 850568-34-2

3-(Piperidine-1-carbonyl)phenylboronic acid

Cat. No. B1593276
M. Wt: 233.07 g/mol
InChI Key: XFTARKGZGNWJJT-UHFFFAOYSA-N
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Description

3-(Piperidine-1-carbonyl)phenylboronic acid is a chemical compound with the molecular formula C12H16BNO3 . It has a molecular weight of 233.07 .


Molecular Structure Analysis

The molecular structure of 3-(Piperidine-1-carbonyl)phenylboronic acid consists of a phenylboronic acid group attached to a piperidine ring via a carbonyl group .


Physical And Chemical Properties Analysis

3-(Piperidine-1-carbonyl)phenylboronic acid is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Efficient Synthesis of Piperidine Derivatives

An innovative approach for the synthesis of piperidine derivatives has been demonstrated through a one-pot, multi-component reaction. This method utilizes substituted aniline, 1,3-dicarbonyl compound, and aromatic aldehyde, with phenylboronic acid acting as a catalyst, offering an efficient pathway to produce highly functionalized piperidines (Goswami, S. V., Thorat, P. B., & Bhusare, S. R., 2012).

Synthesis of Biologically Active Compounds

Research on the synthesis of 3-piperazine-bisbenzoxaborole and its phenylboronic acid analogs reveals the production of compounds with high biological activity. These compounds, characterized by unique molecular architectures, have been studied for their potential in various applications, indicating the versatility of phenylboronic acid derivatives in creating biologically active molecules (Adamczyk-Woźniak, A., Borys, K. M., Madura, I. D., Michałek, S., & Pawełko, A., 2013).

Fungicidal Activity Investigation

A study on the fungicidal activity of 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue against various filamentous fungi demonstrates the significant inhibitory action of these compounds. This research highlights the critical role of the heterocyclic benzoxaborole system in the antifungal properties of the compounds, underscoring the importance of phenylboronic acid derivatives in developing fungicidal agents (Wieczorek, D., Lipok, J., Borys, K. M., Adamczyk-Woźniak, A., & Sporzyński, A., 2014).

Advanced Material Synthesis

Phenylboronic acid is instrumental in the creation of covalent organic frameworks (COFs), where it facilitates the synthesis of highly crystalline, porous materials. These COFs exhibit remarkable thermal stability and high surface areas, making them suitable for various applications, including gas storage and separation (Côté, A. P., Benin, A. I., Ockwig, N. W., O'Keeffe, M., Matzger, A. J., & Yaghi, O. M., 2005).

Optical Modulation and Sensor Development

The structural variation of phenyl boronic acid derivatives has been explored for the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs). This study demonstrates the potential of phenyl boronic acid in developing sensors with applications in saccharide recognition, highlighting the influence of molecular structure on SWNT optical properties (Mu, B., McNicholas, T., Zhang, J., Hilmer, A. J., Jin, Z., Reuel, N. F., Kim, J.-H., Yum, K., & Strano, M. S., 2012).

Safety And Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to handle it in a well-ventilated place and wear suitable protective clothing .

properties

IUPAC Name

[3-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c15-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)13(16)17/h4-6,9,16-17H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTARKGZGNWJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647877
Record name [3-(Piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidine-1-carbonyl)phenylboronic acid

CAS RN

850568-34-2
Record name B-[3-(1-Piperidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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